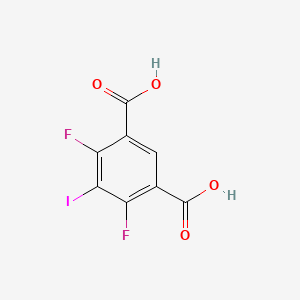![molecular formula C11H15BFNO3 B14758430 [2-(2,2-Dimethylpropanoylamino)-3-fluorophenyl]boronic acid](/img/structure/B14758430.png)
[2-(2,2-Dimethylpropanoylamino)-3-fluorophenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2,2-Dimethylpropanoylamino)-3-fluorophenyl]boronic acid: is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group attached to a fluorinated aromatic ring, which is further substituted with a dimethylpropanoylamino group. The presence of these functional groups imparts distinct reactivity and stability to the molecule, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,2-Dimethylpropanoylamino)-3-fluorophenyl]boronic acid typically involves the following steps:
Formation of the Fluorinated Aromatic Intermediate: The starting material, 3-fluoroaniline, undergoes acylation with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine to yield 2-(2,2-dimethylpropanoylamino)-3-fluoroaniline.
Borylation Reaction: The fluorinated aromatic intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. This step introduces the boronic acid group to the aromatic ring, forming this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form the corresponding phenol derivative.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or borane-tetrahydrofuran complex.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Phenol Derivative: Formed from oxidation of the boronic acid group.
Amine Derivative: Formed from reduction of the amide group.
Substituted Aromatic Compounds: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Suzuki-Miyaura Coupling: The boronic acid group makes this compound a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryl compounds and complex organic molecules.
Biology:
Enzyme Inhibition: Boronic acids are known to inhibit serine proteases and other enzymes, making this compound a potential candidate for enzyme inhibition studies.
Medicine:
Drug Development: The unique structure of this compound allows it to serve as a building block for the synthesis of novel pharmaceuticals with potential therapeutic applications.
Industry:
Mecanismo De Acción
The mechanism of action of [2-(2,2-Dimethylpropanoylamino)-3-fluorophenyl]boronic acid primarily involves its interaction with biological targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to inhibit enzymes by binding to their active sites. The fluorine atom and the amide group further modulate the compound’s reactivity and binding affinity, enhancing its specificity and potency .
Comparación Con Compuestos Similares
Phenylboronic Acid: Lacks the fluorine and amide groups, making it less specific in its interactions.
3-Fluorophenylboronic Acid: Similar structure but lacks the dimethylpropanoylamino group, resulting in different reactivity and applications.
2-(2,2-Dimethylpropanoylamino)phenylboronic Acid: Similar but without the fluorine atom, affecting its chemical properties and biological activity.
Uniqueness: The combination of the boronic acid group with the fluorinated aromatic ring and the dimethylpropanoylamino group makes [2-(2,2-Dimethylpropanoylamino)-3-fluorophenyl]boronic acid unique. This structure imparts distinct reactivity, stability, and specificity, making it a valuable compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C11H15BFNO3 |
|---|---|
Peso molecular |
239.05 g/mol |
Nombre IUPAC |
[2-(2,2-dimethylpropanoylamino)-3-fluorophenyl]boronic acid |
InChI |
InChI=1S/C11H15BFNO3/c1-11(2,3)10(15)14-9-7(12(16)17)5-4-6-8(9)13/h4-6,16-17H,1-3H3,(H,14,15) |
Clave InChI |
YZHOXJTXUSJJTD-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=CC=C1)F)NC(=O)C(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2(1H)-Pyridinone, 1-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B14758347.png)
![Benzo[cd]indazole](/img/structure/B14758348.png)
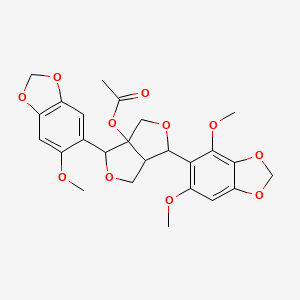
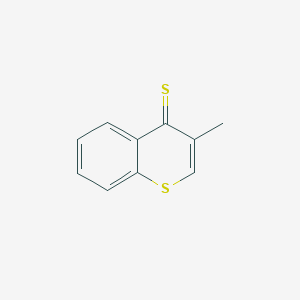
![(2S)-2-[5-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14758366.png)

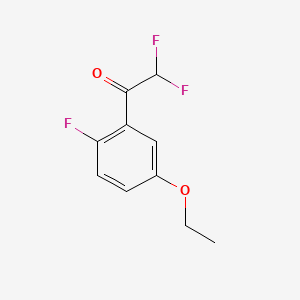
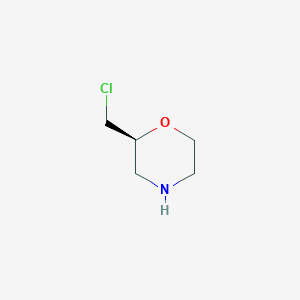
![2,12-Diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylic acid](/img/structure/B14758393.png)
![5-O-tert-butyl 2-O-ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B14758421.png)
![4'-Isopropoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14758422.png)

